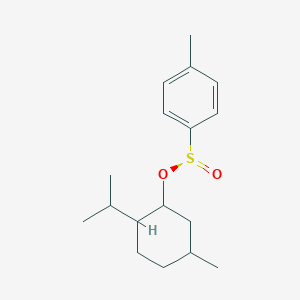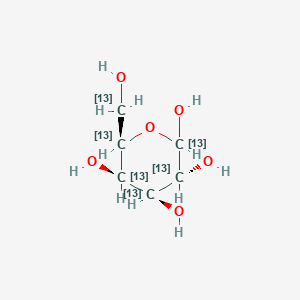
Trifluoroacetic acid thallium(iii)salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate, is a chemical compound with the formula (CF3COO)3Tl. It is a white solid that is used primarily as an oxidizing agent in various chemical reactions. The compound is known for its ability to facilitate the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoroacetic acid thallium(III) salt can be synthesized through the reaction of thallium(III) oxide with trifluoroacetic acid. The reaction typically involves dissolving thallium(III) oxide in trifluoroacetic acid under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of trifluoroacetic acid thallium(III) salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoroacetic acid thallium(III) salt is primarily used as an oxidizing agent. It can undergo various types of reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, particularly in the thallation of aromatic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include cysteine peptides and other sulfur-containing compounds.
Substitution Reactions: Thallation reactions often involve trifluoroacetic acid as a solvent, with the reaction conditions varying depending on the substrate.
Major Products:
Applications De Recherche Scientifique
Trifluoroacetic acid thallium(III) salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoroacetic acid thallium(III) salt involves its role as an oxidizing agent. The compound facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. In the case of disulfide bond formation, the compound oxidizes thiol groups to form disulfide bridges, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved in these reactions are primarily the sulfur-containing amino acids in peptides and proteins .
Comparaison Avec Des Composés Similaires
Thallium(III) acetate: Another thallium(III) compound used as an oxidizing agent.
Thallium(III) trifluoromethanesulfonate: Similar in its oxidizing properties but with different reactivity and solubility characteristics.
Uniqueness: Trifluoroacetic acid thallium(III) salt is unique due to its high reactivity and selectivity in oxidation reactions. Its ability to facilitate the formation of disulfide bonds in peptides and proteins makes it particularly valuable in biochemical research . Additionally, its use in the thallation of aromatic compounds distinguishes it from other thallium(III) compounds .
Propriétés
Formule moléculaire |
C6F9O6Tl |
|---|---|
Poids moléculaire |
543.43 g/mol |
Nom IUPAC |
bis[(2,2,2-trifluoroacetyl)oxy]thallanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Clé InChI |
PSHNNUKOUQCMSG-UHFFFAOYSA-K |
SMILES canonique |
C(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
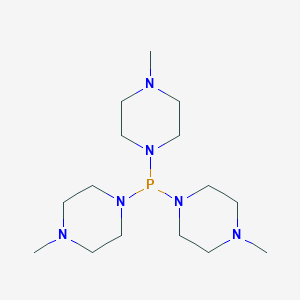
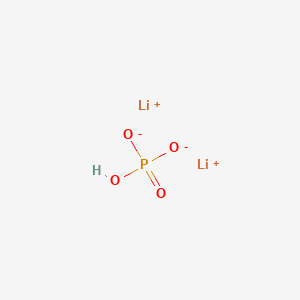

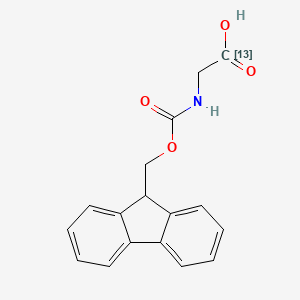
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
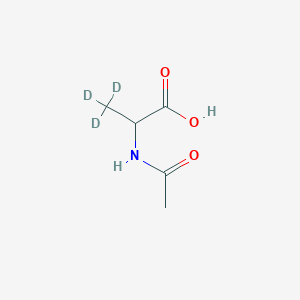
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
